

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride
Cat. No.:	B1451446

[Get Quote](#)

An In-Depth Technical Guide to **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**

Abstract

This technical guide provides a comprehensive examination of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** (CAS No: 1179362-94-7), a bifunctional organic building block of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The molecule's unique architecture, featuring a selectively protected secondary amine and a reactive primary amine hydrochloride salt, makes it a versatile intermediate for constructing complex molecular scaffolds. This document details its molecular structure, the strategic role of the carboxybenzyl (Cbz) protecting group, a robust synthesis protocol, and standard methods for analytical characterization. Furthermore, it explores its applications as a synthetic precursor and outlines essential safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction

In the intricate field of multi-step organic synthesis, particularly in the development of novel pharmaceutical agents, the ability to selectively modify one functional group in the presence of others is paramount. This necessity has given rise to the extensive use of protecting groups, which serve as temporary masks for reactive sites.^[1] **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** is a prime exemplar of this chemical strategy. It is derived

from the simple N-Methyl-1,3-diaminopropane, a molecule possessing two amine groups of differing reactivity (one primary, one secondary).^{[2][3]} By selectively protecting the secondary amine with a carboxybenzyl (Cbz) group, a stable carbamate is formed, leaving the primary amine available for further chemical transformation.^[4] The subsequent conversion to a hydrochloride salt enhances the compound's stability and handling characteristics, rendering the terminal primary amine ready for nucleophilic addition or coupling reactions upon deprotonation. This guide elucidates the core attributes of this valuable synthetic intermediate.

Chapter 1: Molecular Structure and Physicochemical Properties

The structure of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** is defined by three key components: a central 1,3-diaminopropane backbone, a methyl and a carboxybenzyl (Cbz) group attached to the nitrogen at the 1-position, and a hydrochloride salt formed at the nitrogen of the 3-position.

The Cbz group, a benzyl carbamate, renders the N-1 nitrogen non-nucleophilic and stable to a wide range of reaction conditions, except for catalytic hydrogenolysis.^{[5][6]} The propane linker provides conformational flexibility, while the terminal ammonium group serves as a latent nucleophile, which can be unmasked by treatment with a base.

Figure 1: Structure of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**

Physicochemical Data

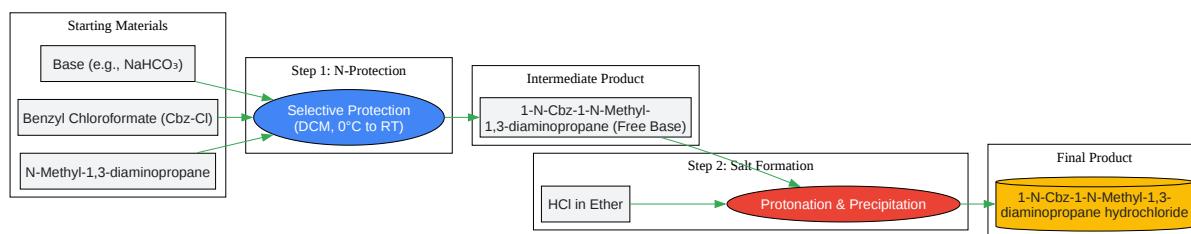
The key properties of the compound are summarized below for quick reference.

Property	Value	Source(s)
IUPAC Name	Benzyl methyl(3-aminopropyl)carbamate hydrochloride	N/A
CAS Number	1179362-94-7	[7] [8]
Molecular Formula	C ₁₂ H ₁₉ ClN ₂ O ₂	[7] [8]
Molecular Weight	258.75 g/mol	[7]
Appearance	Typically a white to off-white solid	General Knowledge
Solubility	Soluble in water, methanol, and DMSO	General Knowledge
Storage	Inert atmosphere, room temperature	[8]

Chapter 2: The Strategic Role of the Carboxybenzyl (Cbz) Group

The utility of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** stems directly from the strategic implementation of the Cbz protecting group. In the precursor, N-Methyl-1,3-diaminopropane, both the primary and secondary amines are nucleophilic and would compete in reactions with electrophiles, leading to a mixture of products.[\[3\]](#)

Causality of Protection: A protecting group is essential to achieve regioselectivity.[\[1\]](#) The Cbz group is introduced to temporarily block the reactivity of one amine, allowing the other to react selectively.[\[4\]](#) The secondary amine of the precursor is generally more nucleophilic than the primary amine due to the electron-donating effect of the methyl group, leading to its preferential reaction with benzyl chloroformate (Cbz-Cl) under controlled conditions.


Properties of the Cbz Group:

- Formation: It is readily installed by reacting an amine with benzyl chloroformate, usually in the presence of a mild base to neutralize the HCl byproduct.[\[9\]](#)[\[10\]](#)

- Stability: The resulting carbamate is exceptionally stable to a wide range of reagents, including many acids, bases, and nucleophiles, making it compatible with numerous subsequent reaction steps.
- Cleavage: The key advantage of the Cbz group is its facile removal under mild, neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[5] [6] This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. This specific lability allows for deprotection without affecting other sensitive functional groups that might be unstable to acidic or basic conditions.[5]

Chapter 3: Synthesis and Purification Protocol

The synthesis of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** is a well-established, two-step process involving selective N-protection followed by salt formation.

[Click to download full resolution via product page](#)

Figure 2: Synthetic Workflow Diagram

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of Benzyl methyl(3-aminopropyl)carbamate (Free Base)

- **Setup:** To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Methyl-1,3-diaminopropane (1.0 eq.).^[2] Dissolve it in a suitable solvent such as dichloromethane (DCM) at a concentration of ~0.5 M.
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and to minimize potential side reactions.
- **Base Addition:** Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃, ~1.5 eq.), to the flask. The base neutralizes the hydrochloric acid that is generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.
- **Cbz-Cl Addition:** Slowly add a solution of benzyl chloroformate (Cbz-Cl, ~1.0 eq.) in DCM dropwise via the addition funnel over 30-60 minutes. Maintaining a slow addition rate at low temperature ensures selective protection of the more nucleophilic secondary amine.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil.
- **Purification:** Purify the crude product using column chromatography on silica gel if necessary to remove any unreacted starting material or di-protected byproduct.

Step 2: Formation of the Hydrochloride Salt

- Dissolution: Dissolve the purified free base from Step 1 in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
- Acidification: While stirring, slowly add a solution of hydrochloric acid in ether (~2M) or gaseous HCl until the solution reaches an acidic pH (test with pH paper).
- Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for an additional 30 minutes in an ice bath to maximize precipitation.
- Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any residual impurities.
- Drying: Dry the final product, **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride**, under vacuum to obtain a stable, crystalline solid.

Chapter 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step in the synthetic process. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Technique	Purpose & Expected Observations
¹ H NMR	Structure Confirmation: Expect to see characteristic signals for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH ₂ protons (~5.1 ppm), the N-methyl protons (~2.9 ppm), and the three distinct methylene (CH ₂) groups of the propane backbone.
¹³ C NMR	Structure Confirmation: Key signals include the carbamate carbonyl carbon (~156 ppm), carbons of the aromatic ring, the benzylic carbon, and the carbons corresponding to the N-methyl and propane chain.
Mass Spectrometry (MS)	Molecular Weight Verification: The mass spectrum should show a molecular ion peak corresponding to the free base (C ₁₂ H ₁₈ N ₂ O ₂) upon loss of HCl.
GC or HPLC	Purity Assessment: A single major peak should be observed, allowing for the quantification of purity (typically >95-98%). This is crucial for ensuring the material's suitability for subsequent reactions. [11] [12] [13]
Infrared (IR) Spectroscopy	Functional Group Analysis: Presence of a strong C=O stretch for the carbamate group (~1680-1700 cm ⁻¹), N-H stretches for the ammonium salt, and C-H stretches.

Chapter 5: Applications in Research and Drug Development

The primary utility of **1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride** is as a versatile bifunctional linker or building block.

- **Pharmaceutical Synthesis:** The terminal primary amine can be readily deprotonated and used in a variety of coupling reactions, such as amide bond formation with activated carboxylic acids, reductive amination with aldehydes or ketones, or as a nucleophile in substitution reactions. This allows for the elongation of the molecule and the introduction of diverse functionalities, a common strategy in the synthesis of active pharmaceutical ingredients (APIs). The compound can be found as a structural motif in intermediates for various therapeutic agents.[14]
- **Peptide and Peptidomimetic Chemistry:** While not a standard amino acid, the diaminopropane scaffold can be incorporated into peptide-like structures to create peptidomimetics with altered conformational properties and improved stability against enzymatic degradation.
- **Materials Science:** The diamine structure can be used in the synthesis of polymers and functional materials where precise control over the placement of nitrogen atoms is required.

Chapter 6: Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential.

- **Hazard Profile:** The parent compound, 1,3-diaminopropane, is flammable, corrosive, and can cause severe skin burns and eye damage.[15][16][17] While the protected form is generally less aggressive, it should still be handled with care. The hydrochloride salt may be irritating to the skin, eyes, and respiratory tract.[18]
- **Handling:** Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][19] Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[8]

Conclusion

1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride is a strategically designed synthetic intermediate that embodies the principles of protecting group chemistry. Its structure provides a stable, masked secondary amine and a readily available primary amine, enabling chemists to

perform selective, high-yield transformations. The robust protocols for its synthesis and purification, combined with its utility as a molecular building block, solidify its importance for professionals in drug discovery and advanced organic synthesis.

References

- N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem. National Center for Biotechnology Information. (n.d.).
- US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents. Google Patents. (n.d.).
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Master Organic Chemistry. (2018, June 7).
- Cbz-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. (n.d.).
- N-benzylpropane-1,3-diamine | C10H16N2 | CID 83811 - PubChem. National Center for Biotechnology Information. (n.d.).
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents. Google Patents. (n.d.).
- 1,3-Diaminopropane - Wikipedia. Wikipedia. (n.d.).
- Safety Data Sheet: 1,3-Diaminopropane - Chemos GmbH&Co.KG. Chemos GmbH & Co. KG. (n.d.).
- Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal. (n.d.).
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. SciELO México. (n.d.).
- General Method for Selective Mono-Boc Protection of Diamines and Thereof - Redalyc. Redalyc. (n.d.).
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. (n.d.).
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. (n.d.).
- Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses. Organic Syntheses. (2015, March 25).
- (PDF) Selective Mono-BOC Protection of Diamines - ResearchGate. ResearchGate. (2025, August 6).
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. (2021, March 5).
- N-Boc-1,3-diaminopropane Hydrochloride: A Key Intermediate for Chemical Innovation. LinkedIn. (n.d.).
- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules | ACS Catalysis. ACS Publications. (2026, January 2).

- Purity of Ethylene Diamine by GC-FID - Vitas Analytical Services. Vitas Analytical Services. (n.d.).
- Safety Data Sheet 1,3-Diaminopropane 1. Identification Product name - metasci. MetaSci. (n.d.).
- efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. HETEROCYCLES. (2013, July 4).
- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzylloxycarbonyl Derivatives in the Presence of β -Cyclodextrin. | Request PDF - ResearchGate. ResearchGate. (2025, August 7).
- N-Benzylloxycarbonyl-1,3-propanediamine hydrochloride, 98%, Thermo Scientific. Fisher Scientific. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. catalogimages.wiley.com [catalogimages.wiley.com]
- 2. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. guidechem.com [guidechem.com]
- 8. 1179362-94-7|1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. redalyc.org [redalyc.org]
- 12. Purity of Ethylene Diamine by GC-FID Vitas Analytical Services [vitas.no]

- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]
- 15. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 16. chemos.de [chemos.de]
- 17. sds.metasci.ca [sds.metasci.ca]
- 18. N-Benzylloxycarbonyl-1,3-propanediamine hydrochloride, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-N-Cbz-1-N-Methyl-1,3-diaminopropane hydrochloride structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1451446#1-n-cbz-1-n-methyl-1-3-diaminopropane-hydrochloride-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com